molecular formula C14H18N2O2S B2642058 N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide CAS No. 2305449-92-5

N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide

Cat. No. B2642058
CAS RN: 2305449-92-5
M. Wt: 278.37
InChI Key: RLURAQUNRFWAMW-UHFFFAOYSA-N
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Description

N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide, also known as DASAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASAM is a member of the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to inhibit the growth of various fungi and bacteria. These effects make N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has several advantages for use in lab experiments. For example, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide is relatively easy to synthesize and can be obtained in high purity. Additionally, N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also limitations to the use of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide in lab experiments. For example, the mechanism of action of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide. For example, further studies are needed to investigate the mechanism of action of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide. Additionally, studies are needed to investigate the potential therapeutic applications of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide in various fields of medicine. Finally, studies are needed to investigate the safety and toxicity of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide in humans.

Synthesis Methods

N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 2-chloro-6-methylphenol with sodium sulfide to form 2-sulfanyl-6-methylphenol. This intermediate is then reacted with 2-bromo-N,N-dimethylethanamine to form 2-(dimethylamino)ethylthio-6-methylphenol. The final step involves the reaction of this intermediate with prop-2-enoyl chloride to form N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide.

Scientific Research Applications

N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. These activities make N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide a promising candidate for the development of new therapeutics. In recent years, several studies have been conducted to investigate the potential applications of N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide in various fields of medicine.

properties

IUPAC Name

N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-12(17)15-14-10(2)7-6-8-11(14)19-9-13(18)16(3)4/h5-8H,1,9H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLURAQUNRFWAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC(=O)N(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(Dimethylamino)-2-oxoethyl)thio)-6-methylphenyl)acrylamide

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